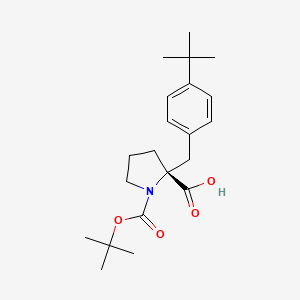

![molecular formula C14H13N3 B1607962 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 365565-88-4](/img/structure/B1607962.png)

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Overview

Description

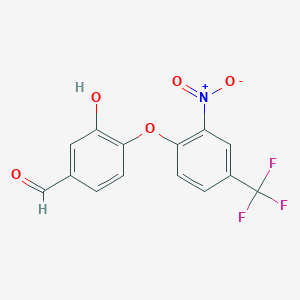

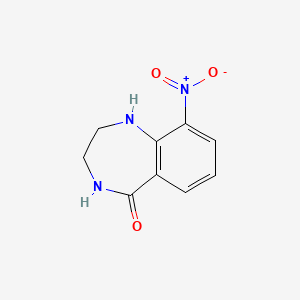

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound with the molecular formula C14H13N3 . It has a molecular weight of 223.28 . The compound is stored at temperatures between 2 and 8 degrees Celsius .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes this compound, can be achieved through a solvent- and catalyst-free method . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for its speed, cleanliness, high yield, simple workup, and environmental friendliness .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its empirical formula is C14H13N3 , and it has a molecular weight of 223.28 . The compound is stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications

Multikinase Inhibitor Scaffold

Compounds structurally related to 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline, such as 2-anilino-4-(benzimidazol-2-yl)pyrimidines, have been synthesized and shown to inhibit cancer-related protein kinases like Aurora B, PLK1, FAK, and VEGF-R2. These derivatives exhibit antiproliferative activity against several cancer cell lines in vitro, indicating their potential as therapeutic agents in cancer treatment (Determann et al., 2012).

Dye and Pigment Chemistry

The reaction of 2-aminobenzimidazole with ethyl cyanoacetate facilitates the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, which serves as a precursor for creating novel phenylazopyrimidone dyes. These compounds' absorption abilities vary with pH and solvent, showcasing their utility in dye and pigment industries (Karcı & Demirçalı, 2006).

Materials Chemistry and DNA Intercalation

Pyrido[1,2-a]benzimidazoles, including compounds with a similar structural motif to this compound, are noted for their applications in materials chemistry due to properties like fluorescence, and in medicinal chemistry through attributes such as solubility and DNA intercalation. These compounds, exemplified by the antibiotic drug Rifaximin, underline the versatility of the benzimidazole core in both therapeutic and material science applications (Masters et al., 2011).

Anion Transport

The study of 2,6-bis(benzimidazol-2-yl)pyridine illustrates the significance of imidazolyl-NH fragments in anion transport processes, which is a critical function in biological systems and synthetic applications. This compound showed potent anionophoric activity, which could be leveraged in designing new materials for ion transport or separation processes (Peng et al., 2016).

C-H Bond Amination

2-(Pyridin-2-yl)aniline has been identified as a new, removable directing group for promoting C-H amination mediated by cupric acetate, demonstrating its utility in synthetic chemistry for functionalizing benzamide derivatives. This research highlights the potential for designing more efficient synthetic pathways for the modification of organic molecules (Zhao et al., 2017).

Safety and Hazards

The safety information for 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline indicates that it has some hazards associated with it . The compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . The precautionary statement associated with it is P280, which advises wearing protective gloves, clothing, and eye/face protection .

Mechanism of Action

Target of Action

albicans and phosphatidylinositol 3-kinase (PI3K) signaling pathway . These proteins play crucial roles in fungal growth and cancer progression, respectively.

Biochemical Pathways

Similarly, inhibition of the PI3K pathway could disrupt cell proliferation and survival, thereby exerting anticancer effects .

Biochemical Analysis

Biochemical Properties

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, influencing their activity and, consequently, the metabolic pathways they regulate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse outcomes in animal studies . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolic flux and levels of various metabolites . This compound can also affect the activity of cofactors involved in these pathways, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific tissues can influence its overall biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the mitochondria, for example, can impact mitochondrial function and energy metabolism .

properties

IUPAC Name |

4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBJQNMMOJBUIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377909 | |

| Record name | 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365565-88-4 | |

| Record name | 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-4-methyl-5-(methylsulfonyl)phenyl]piperazine](/img/structure/B1607883.png)

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)